molecular formula C8H10N2 B009497 2-Allylaminopyridine CAS No. 100377-15-9

2-Allylaminopyridine

Cat. No. B009497
M. Wt: 134.18 g/mol
InChI Key: OBYHRJQRYHFSRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Allylaminopyridine (2AAP) is a compound with a pyridine ring and an allylamine group attached to it. It is a heterocyclic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. 2AAP is primarily used as a building block in the synthesis of various drugs and organic compounds.

Scientific Research Applications

2-Allylaminopyridine has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. It is used as a building block in the synthesis of various drugs, such as antipsychotic agents and anticonvulsants. 2-Allylaminopyridine has also been used as a ligand in the synthesis of metal complexes with potential applications in catalysis and material science.

Mechanism Of Action

The mechanism of action of 2-Allylaminopyridine is not fully understood. However, it is believed that 2-Allylaminopyridine acts as a modulator of the central nervous system by binding to specific receptors. It has been shown to enhance the release of dopamine and other neurotransmitters, which may contribute to its therapeutic effects.

Biochemical And Physiological Effects

2-Allylaminopyridine has been shown to have various biochemical and physiological effects. It has been shown to have anticonvulsant, antipsychotic, and analgesic properties. It has also been shown to have anti-inflammatory and antioxidant effects. Additionally, 2-Allylaminopyridine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-Allylaminopyridine is its versatility in organic synthesis. It can be used as a building block in the synthesis of various organic compounds, including drugs and ligands. Additionally, 2-Allylaminopyridine is relatively easy to synthesize and is commercially available. However, one of the limitations of 2-Allylaminopyridine is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and caution should be taken when handling the compound.

Future Directions

There are several future directions for research on 2-Allylaminopyridine. One potential area of research is the development of new drugs based on 2-Allylaminopyridine. The compound has shown promise in the treatment of various diseases, and further research may lead to the development of new and more effective drugs. Additionally, research on the mechanism of action of 2-Allylaminopyridine may lead to a better understanding of the central nervous system and the development of new drugs for neurological disorders. Finally, research on the synthesis and properties of metal complexes with 2-Allylaminopyridine may lead to new applications in catalysis and material science.

Synthesis Methods

The synthesis of 2-Allylaminopyridine involves the reaction of pyridine with allylamine in the presence of a catalyst. The reaction can be carried out under various conditions, including high temperature and pressure, or using microwave irradiation. The yield of 2-Allylaminopyridine can be improved by optimizing the reaction conditions and using a suitable catalyst.

properties

IUPAC Name

N-prop-2-enylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-6-9-8-5-3-4-7-10-8/h2-5,7H,1,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYHRJQRYHFSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974200
Record name N-(Prop-2-en-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allylaminopyridine

CAS RN

5866-28-4
Record name NSC92746
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92746
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Prop-2-en-1-yl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30974200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Allylaminopyridine
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